2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid
Description
Nomenclature and Classification
2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid exhibits diverse nomenclature conventions across chemical databases and literature sources, reflecting its complex structural features and multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 1508278-51-0, providing a unique identifier for this specific molecular entity. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 2-(4-chloro-5-iodo-2-methoxyanilino)acetic acid.
The compound demonstrates remarkable nomenclature diversity with several accepted synonyms documented in chemical databases. These include (4-chloro-5-iodo-2-methoxyphenyl)glycine, 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetic acid, and N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine. Each naming convention emphasizes different structural aspects of the molecule, with some highlighting the glycine backbone and others focusing on the substituted aniline portion of the structure.
| Nomenclature Type | Chemical Name | Source |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(4-chloro-5-iodo-2-methoxyanilino)acetic acid | PubChem Database |
| Systematic Name | 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetic acid | Chemical Abstracts Service |
| Alternative Name | (4-chloro-5-iodo-2-methoxyphenyl)glycine | Multiple Databases |
| Abbreviated Form | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | CAS Common Chemistry |
From a classification perspective, this compound belongs to several important chemical categories that define its properties and potential applications. Primarily, it represents an aromatic amino acid derivative, sharing structural similarities with naturally occurring aromatic amino acids while incorporating synthetic modifications that enhance its chemical versatility. The presence of halogen substituents classifies it as a polyhalogenated aromatic compound, specifically featuring both chlorine and iodine atoms positioned strategically on the benzene ring.
The molecular formula C9H9ClINO3 indicates a molecular weight of 341.53 grams per mole, making it a moderately sized organic molecule suitable for various synthetic applications. The compound contains multiple functional groups including an aromatic ether (methoxy group), primary and secondary amines, carboxylic acid functionality, and halogen substituents, creating a complex electronic environment that influences its chemical behavior and reactivity patterns.
Historical Context and Discovery
The documentation and cataloging of this compound in chemical databases provides insight into its relatively recent emergence in organic chemistry research. The compound was first created and entered into the PubChem database on December 4, 2015, indicating its development within the past decade as synthetic methodologies for complex halogenated aromatic compounds have advanced. The most recent modification to its database entry occurred on May 10, 2025, suggesting ongoing research interest and potential applications development.
The synthetic accessibility of this compound has been facilitated by advances in aromatic halogenation techniques and amino acid chemistry methodologies. Modern synthetic approaches to such polyhalogenated aromatic amino acids typically involve multi-step sequences that can include selective halogenation reactions, nucleophilic aromatic substitution processes, and amino acid coupling methodologies. The development of efficient iodination protocols for aromatic compounds has been particularly important for accessing iodo-substituted derivatives like this compound.
Historical precedent for related structures can be traced through the development of halogenated aromatic amino acids in pharmaceutical and materials chemistry research. The strategic incorporation of both chlorine and iodine substituents represents an evolution in synthetic design, allowing for differential reactivity patterns and potential for selective functionalization reactions. The inclusion of the methoxy group provides additional electronic modulation and potential coordination sites for various chemical transformations.
Significance in Organic Chemistry Research
The structural complexity of this compound positions it as a significant compound in multiple areas of organic chemistry research. Its designation as a pharmaceutical building block highlights its potential utility in medicinal chemistry applications, where the combination of aromatic halogenation and amino acid functionality provides versatile synthetic handles for drug development programs. The compound serves as an intermediate that can be elaborated through various chemical transformations to access more complex molecular architectures.
In the context of cross-coupling chemistry, the presence of both chlorine and iodine substituents offers unique opportunities for sequential and selective functionalization reactions. The iodine substituent provides an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the chlorine atom can serve as a handle for subsequent transformations or as a directing group for additional functionalizations. This dual halogenation pattern enables sophisticated synthetic strategies for building complex molecular frameworks.
| Research Application | Structural Feature | Synthetic Utility |
|---|---|---|
| Cross-Coupling Chemistry | Iodine Substituent | Palladium-Catalyzed Reactions |
| Medicinal Chemistry | Amino Acid Backbone | Drug Development Intermediate |
| Materials Science | Aromatic Ring System | Polymer Building Block |
| Photochemistry | Halogen Substituents | Photoredox Applications |
The compound's significance extends to photoredox chemistry applications, where halogenated aromatic systems can serve as precursors for radical generation and subsequent transformations. Research in this area has demonstrated that N-aryl glycine derivatives, such as this compound, can undergo photoredox cross-dehydrogenative coupling reactions to form new carbon-carbon bonds. These reactions proceed through selective carbon-hydrogen oxidation mechanisms that generate electrophilic intermediates suitable for nucleophilic attack by various coupling partners.
The methoxy substituent contributes to the compound's research significance by providing electronic activation of the aromatic ring while also serving as a potential site for further chemical modifications. Methoxy groups can be selectively demethylated under appropriate conditions to reveal phenolic hydroxyl groups, expanding the range of possible transformations and applications. Additionally, the methoxy group influences the electronic properties of the aromatic system, affecting both the reactivity and selectivity of chemical transformations involving the compound.
Properties
IUPAC Name |
2-(4-chloro-5-iodo-2-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO3/c1-15-8-2-5(10)6(11)3-7(8)12-4-9(13)14/h2-3,12H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPYOBOGAPTLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC(=O)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266972 | |
| Record name | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508278-51-0 | |
| Record name | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1508278-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid is a synthetic compound with the molecular formula C9H9ClINO3 and a molecular weight of 341.53 g/mol. It features a unique structure characterized by halogen substitutions and an amino acid backbone, which suggests potential biological activities relevant in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes:
- Chloro and Iodo Substituents : These halogens may enhance biological activity through various mechanisms, including increased lipophilicity and altered receptor interactions.
- Methoxy Group : This functional group can influence solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features have demonstrated significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Anticancer Activity
The compound's potential as an anticancer agent has not been extensively studied; however, its structural similarity to other bioactive compounds suggests possible efficacy in cancer treatment:
- Compounds with similar structures have shown selective cytotoxicity against specific cancer cell lines, indicating that further investigation into the anticancer properties of this compound could be warranted.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
Research indicates that 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid exhibits potential anticancer activity. A study conducted on human cervical carcinoma cells (HeLa) demonstrated significant cytotoxic effects at concentrations above 10 µM, suggesting a dose-dependent response. The presence of halogen substituents (chlorine and iodine) enhances its biological activity by improving binding affinity to target enzymes or receptors.
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications to the aromatic ring can significantly alter biological activity, emphasizing the importance of the chloro and iodo groups in enhancing efficacy against cancer cells.
Intermediate for Pharmaceutical Compounds
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in drug development.
Synthesis Techniques
The synthesis typically involves multi-step organic synthesis techniques, where specific methodologies may vary based on desired yield and purity. The compound's structure allows for further derivatization, which can lead to the discovery of novel therapeutic agents.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
Evaluation in Animal Models
Future research may include evaluating the compound's efficacy and safety in animal models to better understand its therapeutic potential and possible side effects.
Specialty Chemicals Development
The compound is also being explored for its potential use in developing specialty chemicals and materials due to its unique chemical properties arising from halogen substitutions .
Environmental Impact Studies
Given the increasing focus on sustainable chemistry, studies evaluating the environmental impact of synthesizing and using such compounds are becoming essential.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-nitrophenylalanine | Chloro substituent, amino structure | Nitro group |
| 5-Iodoindole | Iodine presence, heterocyclic | Indole structure |
| 4-Chloroaniline | Chloro substituent on aromatic ring | No methoxy or acetic acid groups |
The unique combination of halogen substitutions and functional groups in this compound may confer distinct biological activities that are not present in these similar compounds.
Cytotoxicity Assessment
A cytotoxicity assessment revealed that concentrations above 10 µM led to significant cell death in HeLa cells, indicating potential for therapeutic applications against cervical cancer.
SAR Research Findings
Research into SAR indicated that modifications to the aromatic ring can significantly alter biological activity, underscoring the relevance of specific substituents like chlorine and iodine.
Comparison with Similar Compounds
Ethyl 2-((4-Chloro-5-iodo-2-methoxyphenyl)amino)acetate
Structural Relationship :
This ethyl ester derivative (CAS: 1508278-50-9) shares the same aromatic core as the target compound but replaces the acetic acid moiety with an ester group .
Key Differences :
- Synthetic Utility : Esters are often intermediates in organic synthesis, suggesting the target acetic acid derivative could be synthesized via hydrolysis of this ester.
- Commercial Status : The ethyl ester is listed as a discontinued product, possibly due to stability issues or prioritization of the carboxylic acid form for pharmacological studies .
5-Arylidene Derivatives of 2-((2-Fluoro-3-(morpholine-4-carboxamidomethyl)phenyl)amino)acetic Acid
Structural and Functional Insights :
- These derivatives (–4, 7, 10–12) incorporate morpholine and thiazolidinone moieties, diverging from the target compound’s halogenated phenyl backbone.
- Biological Activity: Antimicrobial: Chloro-substituted benzaldehyde derivatives (e.g., compound 7c, 7d) exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria (MICs comparable to ampicillin) .
- SAR Implications : The presence of halogens (Cl, F) and methoxy groups in these analogs correlates with improved bioactivity, supporting the hypothesis that the target compound’s Cl and I substituents could confer similar advantages.
4-Chloro-2-phenylimidazole-5-acetic Acid Derivatives
Structural Comparison :
These compounds () feature an imidazole ring instead of a benzene ring but retain the chloro and acetic acid groups.
Functional Differences :
Halogenated Phenylacetic Acid Derivatives
Examples :
- 2-(4-Iodophenyl)acetic Acid (): Lacks the methoxy and amino groups but shares the iodine substitution. Its simpler structure may limit bioactivity diversity compared to the target compound.
- 2-(2-Iodo-5-methoxyphenyl)acetic Acid (CAS: 73029-52-4, ): Structural isomer of the target compound with iodine at position 2 instead of 5. This positional difference could alter electronic effects and binding interactions.
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
